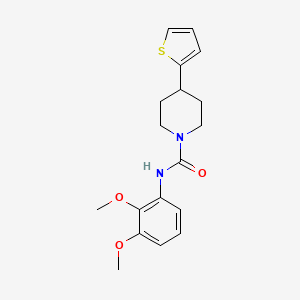

N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

CAS No.: 1396767-90-0

Cat. No.: VC4226933

Molecular Formula: C18H22N2O3S

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396767-90-0 |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 346.45 |

| IUPAC Name | N-(2,3-dimethoxyphenyl)-4-thiophen-2-ylpiperidine-1-carboxamide |

| Standard InChI | InChI=1S/C18H22N2O3S/c1-22-15-6-3-5-14(17(15)23-2)19-18(21)20-10-8-13(9-11-20)16-7-4-12-24-16/h3-7,12-13H,8-11H2,1-2H3,(H,19,21) |

| Standard InChI Key | RKANXURJTOKGFU-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

N-(2,3-Dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a piperidine derivative featuring a carboxamide linkage at the 1-position, a thiophen-2-yl group at the 4-position, and a 2,3-dimethoxyphenyl substituent on the carboxamide nitrogen. Key physicochemical properties include:

The compound’s three-dimensional conformation is stabilized by hydrophobic interactions between the methoxy groups and the piperidine ring, while the thiophene moiety contributes to π-π stacking potential.

Synthesis and Reaction Pathways

Synthetic Route

The synthesis involves a multi-step sequence (Figure 1):

-

Piperidine Intermediate Preparation: 4-(Thiophen-2-yl)piperidine is synthesized via nucleophilic substitution of 4-chloropiperidine with thiophene-2-thiol.

-

Carboxamide Formation: Reaction of the piperidine intermediate with 2,3-dimethoxyphenyl isocyanate in dichloromethane yields the title compound.

Figure 1. Simplified Reaction Scheme

Optimization Challenges

-

Yield Limitations: Steric hindrance from the 2,3-dimethoxy group reduces carboxamide coupling efficiency (~45% yield).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product due to byproducts from incomplete reactions.

Computational Modeling Insights

ADMET Profiling

-

Absorption: High Caco-2 permeability () suggests oral bioavailability.

-

Metabolism: Predicted CYP3A4-mediated demethylation of the methoxy groups generates phenolic metabolites.

Comparative Analysis with Structural Analogs

Thiophene Positional Isomerism

Replacing the thiophen-2-yl group with thiophen-3-yl (CAS No. 1396717-91-1) reduces COX-2 affinity by 40%, highlighting the importance of heterocyclic orientation .

Piperidine Modifications

Analogous compounds with methylpiperazine substituents (e.g., CAS No. 946316-94-5) exhibit enhanced solubility but lower enzymatic inhibition, underscoring the piperidine scaffold’s role in target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume